TH5427

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

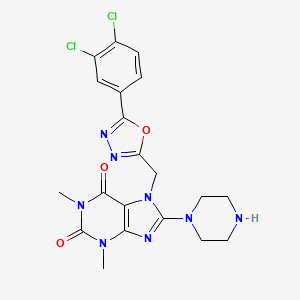

C20H20Cl2N8O3 |

|---|---|

Molekulargewicht |

491.3 g/mol |

IUPAC-Name |

7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione |

InChI |

InChI=1S/C20H20Cl2N8O3/c1-27-16-15(18(31)28(2)20(27)32)30(19(24-16)29-7-5-23-6-8-29)10-14-25-26-17(33-14)11-3-4-12(21)13(22)9-11/h3-4,9,23H,5-8,10H2,1-2H3 |

InChI-Schlüssel |

QXCXMVYVUHVFLP-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC4=NN=C(O4)C5=CC(=C(C=C5)Cl)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Mechanism of Action of TH5427: A Technical Guide

TH5427 is a potent and selective small-molecule inhibitor of Nudix hydrolase 5 (NUDT5), an enzyme implicated in ADP-ribose (ADPR) metabolism and hormone-dependent signaling pathways in cancer.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular effects, and the experimental validation of its activity.

Molecular Target and Potency

The primary molecular target of this compound is NUDT5, a member of the NUDIX hydrolase superfamily.[3] this compound exhibits high potency in inhibiting the enzymatic activity of NUDT5.

| Parameter | Value | Assay | Reference |

| IC50 (NUDT5) | 29 nM | Malachite Green Assay | [4][5][6][7] |

| Selectivity (over MTH1) | >650-fold | In vitro inhibition assays | [4][7] |

| Cellular Target Engagement (CETSA) | 0.75 - 2.1 µM | CETSA and DARTS | [5] |

| Recommended Cellular Concentration | up to 1.5 µM | In vitro cell-based assays | [5] |

Mechanism of Action: Signaling Pathway

This compound exerts its effects by disrupting the NUDT5-mediated signaling cascade, particularly in hormone-sensitive breast cancer cells. The key steps in this pathway are outlined below.

In progestin-stimulated breast cancer cells, the activation of Poly(ADP-ribose) polymerases (PARPs) leads to the synthesis of poly(ADP-ribose) (PAR). PAR is subsequently catabolized into ADP-ribose. NUDT5 then hydrolyzes ADP-ribose to generate nuclear ATP. This localized ATP production is crucial for ATP-dependent chromatin remodeling, which in turn facilitates gene regulation and cell proliferation.[1][2]

This compound, by inhibiting NUDT5, blocks the generation of nuclear ATP from ADP-ribose.[1][8] This disruption of nuclear ATP synthesis prevents the necessary chromatin remodeling required for the expression of progestin-dependent genes, ultimately leading to a halt in cell proliferation.[1][4]

Cellular Effects and Therapeutic Potential

This compound has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly in triple-negative breast cancer (TNBC) and ER-positive breast cancer cells.[9]

-

Inhibition of Proliferation: this compound significantly suppresses the growth of TNBC cells and abrogates progestin-dependent proliferation in ER-positive breast cancer cells.[4][9]

-

Induction of DNA Damage Response: By inhibiting NUDT5, this compound leads to an increase in the oxidative DNA lesion 8-oxo-guanine (8-oxoG) and triggers a DNA damage response in the nucleus, which interferes with DNA replication.[9]

-

Suppression of Tumor Growth in vivo: In preclinical xenograft models using TNBC cell lines, treatment with this compound resulted in slower tumor growth.[9][10]

Experimental Protocols and Validation

The characterization of this compound as a potent and selective NUDT5 inhibitor has been supported by a range of experimental techniques.

In Vitro Enzyme Inhibition Assay (Malachite Green Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against NUDT5.

-

Methodology: The assay measures the hydrolysis of a NUDT5 substrate. The reaction is performed with recombinant NUDT5 enzyme in the presence of varying concentrations of this compound. The amount of product formed is quantified using a malachite green-based colorimetric detection method. The IC50 value is calculated from the dose-response curve.[2]

Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm the direct binding of this compound to NUDT5 in a cellular context.

-

Methodology: Intact cells or cell lysates are treated with this compound. The samples are then heated to a range of temperatures. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. The amount of soluble NUDT5 remaining at each temperature is determined by Western blotting or other protein detection methods. A shift in the melting curve in the presence of this compound indicates target engagement.[1][2]

Cell Proliferation Assays

-

Objective: To assess the effect of this compound on the growth of cancer cells.

-

Methodology: Cancer cell lines (e.g., MCF-7, ZR-75-1, MDA-MB-231, MDA-MB-436) are treated with this compound or a vehicle control (DMSO) over several days.[9][10] Cell proliferation is measured by cell counting at different time points.[9] Dose-response studies are also conducted to determine the IC50 for cell growth inhibition in different cell lines.[9]

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

-

Methodology: Human cancer cells (e.g., MDA-MB-231) are injected into immunodeficient mice to establish tumors.[10] Once tumors are established, mice are treated with this compound or a vehicle control. Tumor volume is measured regularly to assess the effect of the treatment on tumor growth.[10]

Conclusion

This compound is a valuable chemical probe for studying the biological functions of NUDT5. Its mechanism of action, centered on the inhibition of NUDT5-mediated nuclear ATP synthesis, disrupts hormone-dependent signaling pathways and induces a DNA damage response, leading to the suppression of cancer cell proliferation. These findings highlight the therapeutic potential of targeting NUDT5 with inhibitors like this compound in the treatment of breast cancer and potentially other malignancies where NUDT5 is overexpressed.

References

- 1. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 6. TH 5427 | DNA Repair Protein | MOLNOVA [molnova.com]

- 7. glpbio.cn [glpbio.cn]

- 8. researchgate.net [researchgate.net]

- 9. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

TH5427: A Technical Guide to the Selective NUDT5 Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

NUDT5 (Nudix Hydrolase 5) has emerged as a significant enzyme in cancer biology, particularly in hormone receptor-positive breast cancers. It functions as an ADP-ribose pyrophosphatase, playing a crucial role in nuclear ATP synthesis, which is essential for hormone-dependent chromatin remodeling and gene expression.[1][2] TH5427 is a potent and highly selective small molecule inhibitor of NUDT5.[3] This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, selectivity, and detailed protocols for key experimental assays. The data presented herein establish this compound as a critical tool for studying NUDT5 biology and as a promising lead compound for therapeutic development.

Introduction to NUDT5

NUDT5, also known as NUDIX5, is a member of the Nudix (Nucleoside Diphosphate linked to moiety X) hydrolase superfamily.[4][5] These enzymes are responsible for hydrolyzing nucleoside diphosphates. NUDT5's primary substrates include ADP-ribose (ADPR) and, to a lesser extent under certain conditions, oxidized nucleotides like 8-oxo-dGDP.[4] Its role in ADPR metabolism is particularly critical in the context of hormone-driven cancers. Following progestin or estrogen stimulation, poly(ADP-ribose) polymerase (PARP) activity leads to the generation of ADPR. NUDT5 hydrolyzes ADPR into AMP and ribose-5-phosphate (R5P), a key step in a pathway that generates nuclear ATP.[1][2] This localized ATP supply fuels the energy-intensive processes of chromatin remodeling and subsequent gene regulation, driving cancer cell proliferation.[1][6] Elevated NUDT5 expression has been correlated with poor prognosis in breast cancer, highlighting its potential as a therapeutic target.[7]

This compound: A Potent and Selective NUDT5 Inhibitor

This compound was identified as a lead compound through a screening funnel that optimized for both biochemical potency and cellular target engagement.[8] It is a cell-active inhibitor that effectively blocks NUDT5 enzymatic activity, thereby disrupting hormone signaling in breast cancer cells.[3][4]

Quantitative Data

The inhibitory activity, selectivity, and efficacy of this compound have been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Assay Type | Reference |

|---|---|---|---|

| NUDT5 IC₅₀ | 29 nM | Malachite Green Assay | [3] |

| Cellular Target Engagement (CETSA) | 0.75 - 2.1 µM | CETSA / DARTS | [9] |

| Recommended Cellular Concentration | Up to 1.5 µM | Cell-based assays |[9] |

Table 2: Selectivity Profile of this compound

| Off-Target | Activity | Fold Selectivity (vs. NUDT5) | Reference |

|---|---|---|---|

| MTH1 (NUDT1) | IC₅₀ = 20 µM | ~690x | [3][4] |

| NUDT9 | No effect | >3400x (at 100 µM) | [4] |

| NUDT12 | 66% inhibition at 100 µM | Not Determined | [4] |

| NUDT14 | 38% inhibition at 100 µM | Not Determined | [4] |

| dCTPase | 39% inhibition at 100 µM | Not Determined |[4] |

Table 3: In Vivo Efficacy of this compound in a Xenograft Model

| Model System | Treatment Regimen | Outcome | Reference |

|---|

| MDA-MB-231 Xenografts (Nude Mice) | 50 mg/kg, intraperitoneal injection, 5 days/week | Significant suppression of tumor growth |[10] |

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic function of NUDT5. This inhibition disrupts a key signaling pathway in hormone-dependent breast cancer cells.

-

Hormone Stimulation : Progestin or estrogen binds to its receptor, initiating a signaling cascade.

-

PARP Activation : This cascade leads to the activation of PARP enzymes.

-

ADPR Production : PARP synthesizes poly(ADP-ribose) (PAR), which is then hydrolyzed by PARG to produce free ADP-ribose (ADPR).[1]

-

NUDT5-Mediated ATP Synthesis : NUDT5 hydrolyzes ADPR to AMP and Ribose-5-Phosphate, contributing to a nuclear pool of ATP.[1]

-

Downstream Effects : This nuclear ATP is essential for energy-dependent processes, including chromatin remodeling and gene expression, which ultimately drive cell proliferation.[3]

-

Inhibition by this compound : this compound binds to NUDT5, blocking the hydrolysis of ADPR. This starves the nucleus of the necessary ATP, thereby inhibiting chromatin remodeling, gene expression, and cancer cell proliferation.[3][4]

Signaling Pathway Visualization

Crystallographic Binding Mode

The crystal structure of this compound in complex with human NUDT5 (PDB ID: 5NWH) reveals the molecular basis of its potent inhibition.[9][11] this compound binds in the active site of the NUDT5 dimer. The binding is stabilized by key interactions, including stacking between the inhibitor and tryptophan residues (Trp28 from one subunit and Trp46 from the other) and hydrogen bonds with the amide nitrogen of Glu47 and the side chain of Arg51.[12][13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of NUDT5 inhibitors. The following sections describe key protocols used in the characterization of this compound.

NUDT5 Inhibition Assay (Enzyme-Coupled Malachite Green)

This assay indirectly measures NUDT5 activity by quantifying the inorganic phosphate (Pi) released in a coupled enzymatic reaction.[8]

Principle: NUDT5 hydrolyzes ADPR into AMP and Ribose-5-Phosphate (R5P). A subsequent phosphatase in the reaction mix, such as Calf Intestinal Alkaline Phosphatase (CIP), hydrolyzes R5P to release inorganic phosphate. The free phosphate forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically at ~630 nm.[14][15][16]

Protocol:

-

Reagent Preparation :

-

Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT.

-

NUDT5 Enzyme: Recombinant human NUDT5 diluted in assay buffer to the desired concentration (e.g., 1-5 nM).

-

Substrate: ADP-Ribose (ADPR) at a concentration near its Km (e.g., 20 µM).

-

Coupling Enzyme: Calf Intestinal Phosphatase (CIP).

-

Inhibitor: this compound serially diluted in DMSO, then further diluted in assay buffer.

-

Detection Reagent: Malachite Green solution with ammonium molybdate.

-

-

Assay Procedure (384-well plate format) : a. Add 25 µL of NUDT5 enzyme solution to all wells except the "no enzyme" control wells. b. Add inhibitor (this compound) or vehicle (DMSO) to the appropriate wells and pre-incubate for 10-15 minutes at room temperature. c. Initiate the reaction by adding 25 µL of the ADPR substrate and CIP solution. d. Incubate for 15-30 minutes at room temperature. e. Stop the reaction and develop the color by adding 10 µL of the Malachite Green detection reagent. f. Incubate for 15-20 minutes at room temperature for color development.

-

Data Analysis : a. Measure the absorbance at ~630 nm using a plate reader.[14] b. Subtract the background absorbance (no enzyme control) from all other readings. c. Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity). d. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of a drug in a cellular environment.[17] The principle is that ligand binding increases the thermal stability of the target protein.[18]

Protocol:

-

Cell Culture and Treatment : a. Culture cells (e.g., T47D or HL-60) to 80-90% confluency. b. Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-3 hours) at 37°C.[19]

-

Heat Challenge : a. Harvest and resuspend the cells in a buffered solution (e.g., PBS with protease inhibitors). b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes at a range of temperatures (for a melting curve) or a single fixed temperature (for screening, e.g., 55-65°C) for 3-5 minutes using a thermal cycler, followed by immediate cooling on ice.[20]

-

Cell Lysis and Fractionation : a. Lyse the cells via repeated freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).[20] b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[20]

-

Protein Analysis : a. Carefully collect the supernatant, which contains the soluble protein fraction. b. Determine the protein concentration of each sample using a BCA or Bradford assay. c. Analyze equal amounts of soluble protein by SDS-PAGE and Western Blotting using a specific antibody against NUDT5. A loading control (e.g., GAPDH, Tubulin) should also be probed.

-

Data Analysis : a. Quantify the band intensities using densitometry software. b. For a melting curve, plot the normalized band intensity of soluble NUDT5 versus temperature. A shift in the curve to the right for this compound-treated samples indicates target stabilization. c. For an isothermal dose-response curve, plot the soluble NUDT5 fraction at a fixed temperature against the log of the this compound concentration to determine an EC₅₀ for target engagement.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure to assess the anti-tumor efficacy of this compound in a mouse xenograft model.[21][22]

Protocol:

-

Cell Culture : Culture a suitable cancer cell line (e.g., MDA-MB-231 for TNBC) under standard conditions.[10] Harvest cells during the exponential growth phase.

-

Animal Model : Use immunocompromised mice (e.g., athymic nude or NOD-SCID mice).

-

Tumor Implantation : a. Resuspend harvested cells in a suitable medium (e.g., PBS or DMEM), potentially mixed with Matrigel to support engraftment. b. Subcutaneously or orthotopically (e.g., into the mammary fat pad) inject the cell suspension into the mice.[21]

-

Tumor Growth and Randomization : a. Monitor mice regularly for tumor formation. b. Measure tumor volume using calipers (Volume = (width² x length)/2). c. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[23]

-

Treatment Administration : a. Prepare this compound in a suitable vehicle for administration (e.g., intraperitoneal injection). b. Administer this compound (e.g., 50 mg/kg) and vehicle control to the respective groups according to the defined schedule (e.g., once daily, 5 days a week).[10]

-

Monitoring and Endpoint : a. Monitor tumor volumes and animal body weights regularly (e.g., 2-3 times per week). b. Continue treatment until a predefined endpoint is reached (e.g., tumors in the control group reach a maximum allowed size, or after a set number of days). c. At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).

-

Data Analysis : a. Plot the mean tumor volume for each group over time. b. Compare the tumor growth rates and final tumor weights between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of NUDT5. Its ability to block hormone-dependent nuclear ATP synthesis and subsequent cell proliferation in breast cancer models underscores the therapeutic potential of targeting NUDT5.[4][5] The detailed data and protocols provided in this guide serve as a valuable resource for researchers investigating NUDT5 biology and for professionals in drug development. Future studies may focus on optimizing the pharmacokinetic properties of this compound for clinical translation, exploring its efficacy in other cancer types where NUDT5 is implicated, and investigating potential synergistic combinations with other anti-cancer agents, such as PARP inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Role of the NUDT Enzymes in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The high expression of NUDT5 indicates poor prognosis of breast cancer by modulating AKT / Cyclin D signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 10. researchgate.net [researchgate.net]

- 11. rcsb.org [rcsb.org]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structures of human NUDT5 reveal insights into the structural basis of the substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eubopen.org [eubopen.org]

- 15. merckmillipore.com [merckmillipore.com]

- 16. sciencellonline.com [sciencellonline.com]

- 17. benchchem.com [benchchem.com]

- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 20. benchchem.com [benchchem.com]

- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of NUDT5 in ADP-ribose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

NUDT5, or Nudix (Nucleoside Diphosphate linked to moiety X) Hydrolase 5, is a member of the Nudix hydrolase superfamily, a class of enzymes that catalyze the hydrolysis of nucleoside diphosphates linked to other chemical moieties. NUDT5 has emerged as a critical regulator of cellular ADP-ribose (ADPR) metabolism and has been implicated in a variety of fundamental cellular processes, including DNA repair, signal transduction, and energy metabolism.[1][2] Its role in cancer, particularly in hormone-dependent breast cancers, has made it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the core functions of NUDT5, with a focus on its role in ADPR metabolism, detailed experimental protocols for its study, and its involvement in key signaling pathways.

Enzymatic Function and Substrate Specificity

NUDT5 is a pyrophosphatase that hydrolyzes a range of substrates, with a notable preference for ADP-ribose. The enzyme catalyzes the cleavage of the pyrophosphate bond in its substrates, yielding a nucleoside monophosphate and a phosphorylated moiety.

Primary Enzymatic Reaction

The canonical reaction catalyzed by NUDT5 is the hydrolysis of ADP-ribose to adenosine monophosphate (AMP) and ribose-5-phosphate (R5P).

Reaction: ADP-ribose + H₂O → AMP + Ribose-5-phosphate

In the presence of inorganic pyrophosphate (PPi), NUDT5 can also catalyze the reverse reaction, synthesizing ATP from ADP-ribose.[3][4] This function is particularly important in the nucleus, where NUDT5 contributes to a local ATP pool required for energy-dependent processes like chromatin remodeling.[3][4][5]

Substrate Profile

While ADP-ribose is a primary substrate, NUDT5 exhibits activity towards other modified nucleoside diphosphates, including:

The ability of NUDT5 to hydrolyze oxidized purine nucleoside diphosphates, such as 8-oxo-dGDP, suggests a role in nucleotide pool sanitation, preventing the incorporation of damaged bases into DNA and RNA.[2][8]

Quantitative Data on NUDT5 Activity

The enzymatic activity of NUDT5 has been characterized through kinetic studies, providing valuable quantitative data on its substrate affinity and catalytic efficiency.

Kinetic Parameters for NUDT5 Substrates

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Organism |

| 8-oxo-dGDP | 2.1 | N/A | N/A | Human |

| 8-oxo-dADP | 2.9 | N/A | N/A | Human |

| 2-oxo-dADP | 8.8 | N/A | N/A | Human |

| O-acetyl-ADP-ribose | Similar to ADP-ribose | Similar to ADP-ribose | Similar to ADP-ribose | Mouse |

Note: "N/A" indicates that the data was not available in the searched resources. The kinetic constants for O-acetyl-ADP-ribose are reported to be similar to those for ADP-ribose in mouse NudT5.[9]

Inhibitor Potency

Several small molecule inhibitors of NUDT5 have been developed and characterized. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for assessing their potency.

| Inhibitor | IC₅₀ (µM) | Assay |

| Ibrutinib | 0.837 ± 0.329 | Catalytic Assay |

| Acalabrutinib | > 10 | Catalytic Assay |

| Spebrutinib | > 10 | Catalytic Assay |

| Compound 9 (from[3]) | 0.270 ± 0.027 | Catalytic Assay |

| Nomifensine | Lower than Raloxifene and Tamoxifen | Cell Viability Assay |

| Isoconazole | Lower than Raloxifene and Tamoxifen | Cell Viability Assay |

Key Signaling Pathways Involving NUDT5

NUDT5 plays a significant role in several critical signaling pathways, impacting cell proliferation, survival, and DNA repair.

NUDT5 in the AKT/Cyclin D Signaling Pathway

NUDT5 has been shown to modulate the AKT signaling pathway, which is a central regulator of cell growth, proliferation, and survival. Overexpression of NUDT5 can lead to the activation of AKT, which in turn promotes the expression of Cyclin D1, a key protein for cell cycle progression from G1 to S phase.[9]

Caption: NUDT5 activates the AKT pathway, leading to increased Cyclin D1 and cell proliferation.

NUDT5 in the DNA Damage Response (DDR) Pathway

NUDT5 is intricately linked to the DNA damage response, particularly through its interaction with the PARP/PARG axis. Following DNA damage, PARP enzymes synthesize poly(ADP-ribose) (PAR) chains at the site of the lesion.[7][10] These PAR chains are then catabolized by PARG into free ADP-ribose.[7][10] NUDT5 hydrolyzes this ADP-ribose, contributing to the recycling of AMP and the local production of ATP, which can fuel the energy-requiring processes of DNA repair.[7][10][11]

Caption: NUDT5 in the DNA damage response, metabolizing ADP-ribose to generate ATP for repair.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize NUDT5 function.

NUDT5 Activity Assay using Malachite Green

This colorimetric assay measures the amount of inorganic phosphate released from the NUDT5-catalyzed hydrolysis of a substrate. The phosphate reacts with malachite green and molybdate to form a colored complex that can be quantified spectrophotometrically.[12][13][14][15][16][17][18]

Materials:

-

Recombinant NUDT5 enzyme

-

Substrate (e.g., ADP-ribose)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Malachite Green Reagent A (Ammonium molybdate in sulfuric acid)[16][17]

-

Malachite Green Reagent B (Malachite green in polyvinyl alcohol)[16]

-

Phosphate standard solution

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare Reagents:

-

Enzyme Reaction:

-

Color Development:

-

Measurement:

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Determine the concentration of phosphate released using the phosphate standard curve.[17]

-

Calculate the specific activity of NUDT5 (e.g., in nmol of phosphate released per minute per mg of enzyme).

-

Caption: Workflow for the NUDT5 malachite green activity assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[8][19][20]

Materials:

-

Cells expressing NUDT5

-

NUDT5 inhibitor or compound of interest

-

Cell lysis buffer (e.g., PBS with protease inhibitors)

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-NUDT5 antibody

Protocol:

-

Cell Treatment:

-

Treat cultured cells with the compound of interest or vehicle control for a specified time.

-

-

Heat Treatment:

-

Harvest the cells and resuspend them in lysis buffer.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the samples to a range of temperatures using a thermal cycler (e.g., 40-70°C in 2°C increments for 3 minutes).[19]

-

-

Protein Extraction:

-

Cool the samples on ice.

-

Centrifuge the samples at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.[19]

-

-

Western Blot Analysis:

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the percentage of soluble NUDT5 as a function of temperature for both the treated and vehicle control samples.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[19]

-

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA) to assess NUDT5 target engagement.

Measurement of NUDT5-Dependent Nuclear ATP Synthesis

This assay quantifies the production of ATP in the nucleus, which is dependent on NUDT5 activity. It often involves the use of a nuclear-targeted luciferase reporter.[1][11]

Materials:

-

Cells co-transfected with a nuclear-targeted luciferase and a control reporter

-

Reagents to induce PARP activity (e.g., DNA damaging agents or hormone stimulation)

-

NUDT5 inhibitor or siRNA against NUDT5

-

Luciferase assay reagents

-

Luminometer

Protocol:

-

Cell Culture and Transfection:

-

Culture cells and transfect them with the nuclear-targeted luciferase reporter construct.[11]

-

-

Treatment:

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells at different time points after stimulation.

-

Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.[11]

-

-

Data Analysis:

-

Normalize the nuclear luciferase signal to the control reporter signal.

-

Compare the luciferase activity in NUDT5-inhibited or knockdown cells to the control cells to determine the extent to which nuclear ATP synthesis is dependent on NUDT5.[11]

-

Caption: Workflow for measuring NUDT5-dependent nuclear ATP synthesis.

Conclusion and Future Directions

NUDT5 is a multifaceted enzyme with a central role in ADP-ribose metabolism. Its involvement in critical cellular processes such as DNA repair and signal transduction, coupled with its dysregulation in cancer, underscores its importance as a therapeutic target. The development of potent and selective NUDT5 inhibitors holds promise for novel cancer therapies, particularly for hormone-dependent breast cancers. Future research will likely focus on further elucidating the complex regulatory mechanisms of NUDT5, identifying novel substrates and interacting partners, and advancing the clinical development of NUDT5-targeted therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further explore the biology of NUDT5 and its potential for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Unexpected Noncovalent Off-Target Activity of Clinical BTK Inhibitors Leads to Discovery of a Dual NUDT5/14 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. genecards.org [genecards.org]

- 7. uniprot.org [uniprot.org]

- 8. mdpi.com [mdpi.com]

- 9. Analysis of O-acetyl-ADP-ribose as a target for Nudix ADP-ribose hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular mechanism of ADP-ribose hydrolysis by human NUDT5 from structural and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. researchgate.net [researchgate.net]

- 16. home.sandiego.edu [home.sandiego.edu]

- 17. sciencellonline.com [sciencellonline.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. benchchem.com [benchchem.com]

- 20. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]

Investigating the Biological Function of NUDT5 with the Potent Inhibitor TH5427: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NUDT5, a member of the Nudix hydrolase superfamily, has emerged as a critical enzyme in cellular metabolism and a promising therapeutic target in oncology.[1][2] This enzyme plays a multifaceted role in maintaining cellular homeostasis, primarily through its function as an ADP-ribose pyrophosphatase.[1] NUDT5 is implicated in nuclear ATP synthesis, chromatin remodeling, and the DNA damage response.[2][3] Dysregulation of NUDT5 expression has been linked to the progression of various cancers, including breast cancer, where it is often overexpressed and associated with a poor prognosis.[1][2]

TH5427 is a potent and selective small molecule inhibitor of NUDT5.[3][4] Its ability to specifically target NUDT5 makes it an invaluable tool for elucidating the enzyme's biological functions and for exploring its therapeutic potential. This technical guide provides an in-depth overview of the biological rationale for targeting NUDT5 and details key experimental protocols for investigating its function using this compound.

Biological Function of NUDT5

NUDT5, also known as NUDIX5, is a pyrophosphatase that catalyzes the hydrolysis of several nucleoside diphosphate derivatives. Its key functions include:

-

ADP-ribose Metabolism and Nuclear ATP Synthesis: NUDT5 hydrolyzes ADP-ribose (ADPR) into AMP and ribose-5-phosphate (R5P).[3] In the nucleus, this process contributes to a localized pool of ATP, which is crucial for energy-dependent processes such as chromatin remodeling and hormone-dependent gene transcription.[3]

-

DNA Damage Response: NUDT5 has been implicated in the response to oxidative DNA damage. It can hydrolyze oxidized purine nucleotide diphosphates like 8-oxo-dGDP, thus preventing their incorporation into DNA and mitigating mutagenesis.[1] Inhibition of NUDT5 can lead to an accumulation of DNA damage markers such as γH2AX and 8-oxo-guanine (8-oxoG).[1]

-

Role in Cancer: NUDT5 is frequently overexpressed in several cancers, including breast, lung, and gastric cancer.[1] Its elevated expression is often correlated with increased tumor proliferation, migration, and invasion.[5] In breast cancer, NUDT5 has been shown to be a critical regulator of triple-negative breast cancer (TNBC) growth.[1] The inhibition of NUDT5 by this compound has been demonstrated to suppress the growth of TNBC cells both in vitro and in vivo.[1]

This compound: A Potent and Selective NUDT5 Inhibitor

This compound has been identified as a highly potent and selective inhibitor of NUDT5, making it an excellent chemical probe to study the enzyme's functions.

Quantitative Data on this compound

The following tables summarize the key quantitative data for this compound from published studies.

Table 1: In Vitro Inhibitory Activity of this compound against NUDT5

| Parameter | Value | Assay Method | Reference |

| IC50 | 29 nM | Malachite Green Assay | [3] |

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound in Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 (µM) | Reference |

| MDA-MB-231 | TNBC | Significantly lower than ER-positive cells | [4] |

| MDA-MB-436 | TNBC | Significantly lower than ER-positive cells | [4] |

| MDA-MB-468 | TNBC | Significantly lower than ER-positive cells | [4] |

| BT-20 | TNBC | Significantly lower than ER-positive cells | [4] |

| MCF-7 | ER-positive | Marginally inhibited | [4] |

| ZR-75-1 | ER-positive | Marginally inhibited | [4] |

| T-47D | ER-positive | Marginally inhibited | [4] |

| MDA-MB-361 | ER-positive | Marginally inhibited | [4] |

| MCF-10A | Normal-like | Marginally inhibited | [4] |

| MCF-12A | Normal-like | Marginally inhibited | [4] |

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for studying NUDT5 and this compound, the following diagrams are provided.

Caption: NUDT5 signaling in nuclear ATP synthesis and DNA damage response.

Caption: Experimental workflow for investigating NUDT5 with this compound.

Caption: Logical relationship of NUDT5 inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biological function of NUDT5 using this compound.

NUDT5 Enzymatic Activity Assay (Malachite Green-Based)

This assay measures the enzymatic activity of NUDT5 by detecting the inorganic phosphate (Pi) released from the hydrolysis of ADP-ribose.[6][7]

Materials:

-

Recombinant human NUDT5 protein

-

ADP-ribose (substrate)

-

This compound (inhibitor)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Malachite Green reagent

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only control.

-

Enzyme and Substrate Preparation: Prepare solutions of NUDT5 and ADP-ribose in assay buffer. The final concentrations will need to be optimized, but starting points can be in the range of 1-5 nM for NUDT5 and 10-50 µM for ADP-ribose.

-

Assay Reaction:

-

Add 5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.

-

Add 10 µL of the NUDT5 enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 5 µL of the ADP-ribose substrate solution.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Detection:

-

Stop the reaction by adding 20 µL of the Malachite Green reagent to each well.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to NUDT5 in a cellular context by measuring changes in the thermal stability of the NUDT5 protein.[8][9][10][11]

Materials:

-

Cancer cell line expressing NUDT5 (e.g., MDA-MB-231)

-

This compound

-

Cell culture medium and supplements

-

PBS

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

Anti-NUDT5 primary antibody

-

HRP-conjugated secondary antibody

-

Western blot reagents and equipment

-

Thermal cycler

Procedure:

-

Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.

-

Heat Shock:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration of each sample.

-

-

Western Blot Analysis:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Perform western blotting using an anti-NUDT5 primary antibody to detect the amount of soluble NUDT5 at each temperature.

-

Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities for NUDT5. Plot the percentage of soluble NUDT5 relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[5][12][13]

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

This compound

-

Cell culture medium and supplements

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the this compound concentration.

Immunofluorescence Staining for DNA Damage Markers (γH2AX and 8-oxoG)

This method is used to visualize and quantify the induction of DNA damage in cells following treatment with this compound.[14][15][16][17][18]

Materials:

-

Cancer cell lines cultured on coverslips

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-γH2AX and anti-8-oxoG

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with this compound (e.g., 10 µM) or a vehicle control for a specified time (e.g., 24 hours).

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Block non-specific binding with 5% BSA for 1 hour.

-

Incubate with primary antibodies (anti-γH2AX and/or anti-8-oxoG) overnight at 4°C.

-

Wash with PBS and incubate with the appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the number and intensity of γH2AX and 8-oxoG foci per nucleus.

-

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.[19][20][21]

Materials:

-

Cancer cell lines

-

This compound

-

BrdU (5-bromo-2'-deoxyuridine) labeling solution

-

Fixation/denaturation solution

-

Anti-BrdU primary antibody

-

HRP- or fluorescently-labeled secondary antibody

-

Substrate for detection (e.g., TMB for HRP)

-

96-well plates

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for 24-72 hours.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C to allow for incorporation into newly synthesized DNA.

-

Fixation and Denaturation: Fix the cells and denature the DNA according to the manufacturer's protocol to expose the incorporated BrdU.

-

Antibody Incubation:

-

Incubate with an anti-BrdU primary antibody.

-

Wash and incubate with a labeled secondary antibody.

-

-

Detection: Add the appropriate substrate and measure the signal (absorbance or fluorescence) using a microplate reader.

-

Data Analysis: Normalize the signal to the vehicle control to determine the effect of this compound on cell proliferation.

Conclusion

NUDT5 represents a compelling target for cancer therapy, and this compound is a powerful tool for its investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the intricate biological functions of NUDT5 and to evaluate the therapeutic potential of its inhibition. By combining in vitro enzymatic and biophysical assays with cell-based functional assays, a comprehensive understanding of the role of NUDT5 in cancer can be achieved, paving the way for the development of novel anticancer strategies.

References

- 1. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The high expression of NUDT5 indicates poor prognosis of breast cancer by modulating AKT / Cyclin D signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. researchgate.net [researchgate.net]

- 7. A High-Throughput Enzyme-Coupled Activity Assay to Probe Small Molecule Interaction with the dNTPase SAMHD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CETSA [cetsa.org]

- 9. benchchem.com [benchchem.com]

- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. protocols.io [protocols.io]

- 14. benchchem.com [benchchem.com]

- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. media.cellsignal.com [media.cellsignal.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

Whitepaper: The Impact of the NUDT5 Inhibitor TH5427 on Cellular Nucleotide Metabolism and Genomic Integrity

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document addresses the cellular impact of TH5427, a potent inhibitor of NUDT5. It is important to note that this compound is not an inhibitor of MTH1. While both are members of the NUDIX hydrolase family, their primary functions and the consequences of their inhibition differ significantly. This paper will focus on the established mechanism of this compound as a NUDT5 inhibitor and its downstream effects on nucleotide-related pathways and cellular homeostasis.

Executive Summary

This compound is a selective small-molecule inhibitor of Nudix hydrolase 5 (NUDT5).[1][2] NUDT5 is a key enzyme in adenosine diphosphate ribose (ADP-ribose) metabolism and has been implicated in hormone-dependent gene regulation and the maintenance of genomic stability.[1][2] Inhibition of NUDT5 by this compound disrupts these processes, leading to significant cellular consequences, particularly in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cellular nucleotide pools—with a focus on ADP-ribose and related molecules—and the resulting effects on DNA integrity and cell proliferation. We present a synthesis of the current understanding, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in the study of NUDT5 inhibition.

The Role of NUDT5 in Cellular Metabolism and its Inhibition by this compound

NUDT5 is a pyrophosphatase that hydrolyzes several nucleotide-based substrates. While it has been investigated for a potential role in sanitizing the oxidized nucleotide pool, its most well-characterized function is the hydrolysis of ADP-ribose to generate AMP and ribose-5-phosphate.[1][3] This activity is crucial for regulating the levels of ADP-ribose, a signaling molecule involved in various cellular processes, including DNA repair and chromatin remodeling.[1][2]

Recent studies have also revealed a non-enzymatic role for NUDT5 in regulating purine metabolism. NUDT5 interacts with phosphoribosyl pyrophosphate amidotransferase (PPAT), the rate-limiting enzyme in de novo purine biosynthesis.[4] This interaction helps to balance the de novo and salvage pathways of purine synthesis.[3][4]

This compound is a potent and selective inhibitor of NUDT5 with a reported in vitro IC50 value of 29 nM.[5] It has been shown to effectively engage NUDT5 within cells.[2] By inhibiting NUDT5, this compound disrupts ADP-ribose metabolism and the regulation of purine synthesis, leading to a cascade of cellular events.[1][3]

Impact of this compound on Cellular Nucleotide-Related Processes and Genomic Integrity

The inhibition of NUDT5 by this compound has several well-documented downstream effects on cellular function, particularly in cancer cells.

In hormone-responsive breast cancer cells, NUDT5 plays a critical role in progestin-dependent signaling. It is responsible for generating nuclear ATP from poly(ADP-ribose) (PAR), which is required for chromatin remodeling and subsequent gene expression.[1][2] this compound has been shown to block this nuclear ATP synthesis, thereby inhibiting hormone-dependent gene regulation and cell proliferation.[1][6]

A key consequence of NUDT5 inhibition by this compound in triple-negative breast cancer (TNBC) cells is the accumulation of oxidative DNA damage. Specifically, treatment with this compound leads to an increase in 8-oxo-guanine (8-oxoG) lesions within the DNA. While NUDT5 is not considered a primary sanitizer of the 8-oxo-dGTP pool, its inhibition indirectly leads to a state of increased oxidative stress and DNA damage. This accumulation of 8-oxoG triggers a DNA damage response, as evidenced by the phosphorylation of H2AX (γH2AX).

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound as reported in the literature. Direct quantification of cellular nucleotide pools upon this compound treatment is not extensively documented in publicly available research.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Target | Assay | Reference |

|---|---|---|---|---|

| IC50 | 29 nM | NUDT5 | Malachite Green Assay | [5] |

| Cellular Target Engagement (CETSA) | 0.75-2.1 µM | NUDT5 | CETSA |[5] |

Table 2: Cellular Effects of this compound in Breast Cancer Cell Lines

| Cell Line Type | Effect | Observation | Reference |

|---|---|---|---|

| Hormone-responsive (T47D) | Inhibition of Proliferation | Abrogation of progestin-dependent BrdU incorporation | [2] |

| Hormone-responsive (T47D) | Gene Regulation | Blockade of progestin-dependent gene expression | [2] |

| Triple-Negative (TNBC) | Growth Suppression | Significant inhibition of cell growth in vitro and in vivo |

| Triple-Negative (TNBC) | DNA Damage | Increased levels of 8-oxoG and γH2AX | |

Experimental Protocols

The following are representative protocols for assessing the cellular impact of this compound.

This protocol is designed to visualize the induction of oxidative DNA damage and the DNA damage response.

-

Cell Culture and Treatment: Plate cells on glass coverslips and allow them to adhere. Treat with desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration.

-

Fixation and Permeabilization:

-

Wash cells with 1X PBS.

-

Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

Wash three times with 1X PBS.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

DNA Denaturation (for 8-oxoG):

-

Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with primary antibodies against 8-oxoG and γH2AX diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation:

-

Wash three times with PBST.

-

Incubate with corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash three times with PBST.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount coverslips on slides with anti-fade mounting medium.

-

-

Imaging: Visualize using a confocal or fluorescence microscope.

This is a generalized workflow for assessing changes in ADP-ribose levels, which can be quantified using techniques like HPLC or mass spectrometry.

-

Cell Culture and Treatment: Grow cells to the desired confluency and treat with this compound or vehicle control.

-

Metabolite Extraction:

-

Rapidly wash cells with ice-cold PBS.

-

Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Scrape cells and collect the extract.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

-

Sample Preparation: Dry the metabolite extract under a vacuum or nitrogen stream. Reconstitute in a suitable buffer for analysis.

-

Quantification:

-

HPLC: Separate metabolites using a suitable column (e.g., C18 reverse phase) and detect ADP-ribose by UV absorbance at 260 nm.[8] A standard curve of known ADP-ribose concentrations is used for quantification.[8]

-

LC-MS/MS: For higher sensitivity and specificity, use liquid chromatography coupled with tandem mass spectrometry.

-

-

Data Analysis: Normalize the quantified ADP-ribose levels to cell number or total protein content.

Conclusion

This compound, as a selective inhibitor of NUDT5, offers a valuable tool for probing the complex roles of this enzyme in cellular metabolism and signaling. Its mechanism of action is distinct from that of MTH1 inhibitors, primarily impacting ADP-ribose metabolism, hormone-dependent pathways, and indirectly, the integrity of the genome through the induction of oxidative stress. The resulting increase in 8-oxoG DNA lesions and activation of the DNA damage response underlie its anti-proliferative effects, particularly in certain cancer contexts. Further research is warranted to fully elucidate the quantitative impact of this compound on the broader cellular nucleotide and deoxynucleotide pools and to explore the full therapeutic potential of NUDT5 inhibition.

References

- 1. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - The NUDIX hydrolase NUDT5 regulates thiopurine metabolism and cytotoxicity [jci.org]

- 4. NUDT5 regulates purine metabolism and thiopurine sensitivity by interacting with PPAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. listlabs.com [listlabs.com]

The Discovery and Development of TH5427: A Targeted NUDT5 Inhibitor for Breast Cancer Therapy

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

TH5427 is a potent and selective small-molecule inhibitor of Nudix (Nucleoside diphosphate linked moiety X)-type hydrolase 5 (NUDT5), an enzyme implicated in hormone-dependent breast cancer. This technical guide provides an in-depth overview of the discovery, development, and preclinical characterization of this compound. It details the screening cascade that led to its identification, its mechanism of action in disrupting progestin signaling, and its pharmacological profile. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of NUDT5 inhibition.

Introduction

Breast cancer remains a significant global health challenge, with hormone-receptor-positive subtypes representing a majority of cases. While endocrine therapies are effective, resistance and disease progression remain critical issues. The identification of novel therapeutic targets and a deeper understanding of the underlying molecular mechanisms driving hormone-dependent cancers are therefore of paramount importance.

NUDT5, a member of the Nudix hydrolase superfamily, has emerged as a promising target in this context.[1] NUDT5 is involved in the hydrolysis of ADP-ribose (ADPR) and has been shown to play a crucial role in nuclear ATP synthesis, which is essential for hormone-dependent chromatin remodeling and gene transcription in breast cancer cells.[2][3] Inhibition of NUDT5, therefore, presents a novel strategy to disrupt the signaling pathways that drive the proliferation of hormone-dependent breast cancers.[4] This guide focuses on this compound, a first-in-class NUDT5 inhibitor, detailing its journey from discovery to a promising preclinical candidate.

Discovery of this compound

The discovery of this compound was the result of a systematic screening and optimization process designed to identify potent and cell-permeable NUDT5 inhibitors.

Screening Cascade

A CETSA (Cellular Thermal Shift Assay)-guided screening funnel was employed to identify and prioritize compounds that could effectively engage NUDT5 within a cellular context.[5] The screening process involved a multi-step approach:

-

High-Throughput Screening (HTS): An initial HTS was performed using an enzyme-coupled malachite green assay to identify compounds that inhibited the enzymatic activity of NUDT5 in vitro.[6]

-

Hit-to-Lead Optimization: Promising hits from the HTS underwent medicinal chemistry efforts to improve potency, selectivity, and drug-like properties. This involved iterative cycles of chemical synthesis and biological testing.

-

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA) was a critical tool to confirm that the optimized compounds could bind to and stabilize NUDT5 in intact cells, a crucial step in validating their potential as cellularly active probes.[5]

The workflow for the discovery of this compound is depicted in the following diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Item - IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. - Public Library of Science - Figshare [plos.figshare.com]

- 5. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

TH5427: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH5427 is a potent and selective small-molecule inhibitor of Nudix hydrolase 5 (NUDT5), a key enzyme implicated in hormone-dependent breast cancer. By targeting NUDT5, this compound disrupts nuclear ATP synthesis, a critical process for chromatin remodeling and gene expression, thereby impeding cancer cell proliferation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details the established experimental protocols for evaluating its inhibitory effects and elucidates its mechanism of action through a detailed signaling pathway. This document is intended to serve as a valuable resource for researchers in oncology, drug discovery, and chemical biology.

Chemical Structure and Properties

This compound, with the chemical name 7-[[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-(piperazine-1-yl)-1H-purine-2,6-dione hydrochloride, is a synthetic compound with a well-defined chemical structure. Its properties have been characterized through various analytical techniques.

Chemical Structure

The chemical structure of this compound is depicted below:

Chemical Formula: C₂₀H₂₀Cl₂N₈O₃·HCl[1]

IUPAC Name: 7-[[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-(piperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione hydrochloride

SMILES String: O=C1N(C)C(C(N(CC2=NN=C(C3=CC(Cl)=C(Cl)C=C3)O2)C(N4CCNCC4)=N5)=C5N1C)=O.Cl[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 527.79 g/mol | [1][2] |

| CAS Number | 2253744-57-7 | [1][2] |

| Purity | ≥98% (HPLC) | [1][2] |

| Solubility | Soluble to 10 mM in water and 20 mM in DMSO | [1][2] |

| Appearance | White to off-white solid | |

| Storage | Desiccate at room temperature | [1][2] |

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of NUDT5, an enzyme that plays a crucial role in the metabolism of ADP-ribose and the generation of nuclear ATP. In the context of hormone-receptor-positive breast cancer, NUDT5 activity is linked to progestin-induced gene expression and cell proliferation.

NUDT5 Inhibition

This compound exhibits a strong inhibitory effect on NUDT5 with a half-maximal inhibitory concentration (IC₅₀) of 29 nM.[3] It displays remarkable selectivity for NUDT5 over other Nudix hydrolases, such as MTH1, with a selectivity of over 650-fold.[2][3]

| Parameter | Value | Reference |

| Target | NUDT5 (Nudix hydrolase 5) | [3] |

| IC₅₀ | 29 nM | [3] |

| Selectivity | >650-fold over MTH1 | [2] |

Mechanism of Action

In hormone-dependent breast cancer cells, progestin signaling triggers the synthesis of poly(ADP-ribose) (PAR) by PARP enzymes. PAR is then hydrolyzed by PARG to produce ADP-ribose. NUDT5 utilizes this ADP-ribose to generate ATP within the nucleus. This nuclear ATP pool is essential for energy-dependent processes such as chromatin remodeling, which is a prerequisite for the transcription of progestin-responsive genes that drive cell proliferation.

This compound, by inhibiting NUDT5, blocks this critical step of nuclear ATP synthesis. The depletion of nuclear ATP prevents the necessary chromatin remodeling, thereby inhibiting the expression of key genes and ultimately halting the proliferation of breast cancer cells.[3][4] The inhibition of NUDT5 by this compound has also been linked to the activation of the AKT/Cyclin D signaling pathway.[3][5]

Signaling Pathway

The following diagram illustrates the signaling pathway involving NUDT5 and the mechanism of action of this compound.

Caption: Mechanism of this compound action in breast cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the activity of this compound.

Synthesis of this compound

A detailed, step-by-step experimental protocol for the chemical synthesis of this compound is not publicly available in the referenced literature. The synthesis of similar 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole derivatives often involves multi-step reactions, including the formation of the oxadiazole ring and subsequent functionalization. A general approach might involve the reaction of a diaminouracil derivative with 2,7-dibromo-9-fluorenone, followed by condensation with acenaphthoquinone. However, without a specific published protocol for this compound, researchers are advised to consult specialized medicinal chemistry literature or consider custom synthesis services.

NUDT5 Inhibition Assay (Malachite Green Assay)

The malachite green assay is a colorimetric method used to measure the release of inorganic phosphate, a product of NUDT5's enzymatic activity.

Principle: NUDT5 hydrolyzes ADP-ribose to AMP and ribose-5-phosphate. The released phosphate reacts with a malachite green-molybdate complex to produce a colored product that can be quantified spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-acetate (pH 8.0), 40 mM NaCl, 10 mM MgAc, 0.005% Tween-20, 1 mM DTT.

-

NUDT5 Enzyme Solution: Prepare a working solution of recombinant human NUDT5 in assay buffer.

-

Substrate Solution: Prepare a solution of ADP-ribose in assay buffer.

-

This compound Stock Solution: Prepare a stock solution of this compound in DMSO and create serial dilutions.

-

Malachite Green Reagent: Prepare a solution of malachite green carbinol hydrochloride and ammonium molybdate in sulfuric acid.

-

-

Assay Procedure:

-

Add 25 µL of the NUDT5 enzyme solution to the wells of a 96-well plate.

-

Add the desired concentrations of this compound or vehicle control (DMSO) to the wells and pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of the substrate solution.

-

Incubate the plate for 15-30 minutes at room temperature.

-

Stop the reaction and develop the color by adding 10 µL of the malachite green reagent.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 630 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of NUDT5 inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to assess the direct binding of a drug to its target protein in a cellular environment.

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This stabilization can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Protocol:

-

Cell Treatment:

-

Culture cells (e.g., HL-60 or T47D) to the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified period.

-

-

Heat Treatment:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Quantify the amount of soluble NUDT5 in the supernatant using Western blotting or ELISA.

-

-

Data Analysis:

-

Generate a melting curve by plotting the amount of soluble NUDT5 against the temperature for both treated and untreated samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the association of specific proteins with specific genomic regions. In the context of this compound, it can be used to assess changes in histone displacement, a hallmark of chromatin remodeling.

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and the protein of interest (e.g., a specific histone) is immunoprecipitated using a specific antibody. The associated DNA is then purified and analyzed by qPCR or sequencing.

Protocol:

-

Cross-linking and Chromatin Preparation:

-

Treat cells with a vehicle or this compound.

-

Cross-link proteins to DNA using formaldehyde.

-

Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for the histone of interest (e.g., H1 or H3).

-

Precipitate the antibody-protein-DNA complexes using protein A/G beads.

-

-

Washing and Elution:

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating.

-

Purify the DNA.

-

-

Analysis:

-

Quantify the amount of specific DNA sequences associated with the immunoprecipitated histone using quantitative PCR (qPCR).

-

Nuclear ATP Synthesis Assay

This assay measures the levels of ATP specifically within the cell nucleus.

Principle: A luciferase-based ATP sensor is targeted to the nucleus. The luminescence signal, which is proportional to the ATP concentration, is measured in response to stimuli and inhibitor treatment.

Protocol:

-

Cell Transfection:

-

Transfect cells with a plasmid encoding a nuclear-localized luciferase.

-

-

Cell Treatment:

-

Treat the transfected cells with this compound or a vehicle control.

-

Stimulate the cells with a progestin (e.g., R5020).

-

-

Luminescence Measurement:

-

Add the luciferase substrate (luciferin).

-

Measure the luminescence signal over time using a luminometer or an imaging system.

-

-

Data Analysis:

-

Compare the luminescence signals between this compound-treated and vehicle-treated cells to determine the effect of the inhibitor on nuclear ATP synthesis.

-

Summary and Future Directions

This compound has emerged as a valuable chemical probe for studying the biological roles of NUDT5 and as a promising lead compound for the development of novel anticancer therapies. Its ability to selectively inhibit NUDT5 and thereby disrupt a key energy supply pathway in the nucleus of hormone-dependent breast cancer cells highlights a novel therapeutic vulnerability.

Future research should focus on a number of key areas:

-

Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts could improve the drug-like properties of this compound, enhancing its bioavailability and in vivo efficacy.

-

Elucidation of Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound will be crucial for its long-term clinical development.

-

Exploration of Combination Therapies: Evaluating the synergistic effects of this compound with other anticancer agents, such as PARP inhibitors or hormone therapies, could lead to more effective treatment strategies.

-

Expansion to Other Cancer Types: Given the role of NUDT5 in other cancers, the therapeutic potential of this compound should be explored in a broader range of malignancies.

The continued investigation of this compound and other NUDT5 inhibitors holds significant promise for advancing our understanding of cancer metabolism and for the development of new, targeted therapies for patients with breast cancer and potentially other cancers.

References

- 1. mdpi.com [mdpi.com]

- 2. Role of the NUDT Enzymes in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The high expression of NUDT5 indicates poor prognosis of breast cancer by modulating AKT / Cyclin D signaling | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. The high expression of NUDT5 indicates poor prognosis of breast cancer by modulating AKT / Cyclin D signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

NUDT5: A Novel Therapeutic Target in Breast Cancer - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nudix (Nucleoside Diphosphate linked moiety X)-type Hydrolase 5 (NUDT5) is emerging as a critical enzyme in breast cancer pathogenesis and a promising therapeutic target. Overexpressed in breast tumors, particularly in aggressive subtypes like Triple-Negative Breast Cancer (TNBC), high NUDT5 levels correlate with poor patient prognosis.[1][2][3] NUDT5 functions as a pyrophosphatase, hydrolyzing substrates like ADP-ribose (ADPR) and 8-oxo-dGDP.[1] Its activity is multifaceted, contributing to nuclear ATP synthesis, prevention of oxidative DNA damage, and modulation of oncogenic signaling pathways. In Estrogen Receptor-positive (ER+) breast cancer, NUDT5-driven ATP production is crucial for hormone-dependent chromatin remodeling and gene transcription.[4] In TNBC, its role in sanitizing oxidized nucleotide pools prevents DNA damage and supports cell proliferation.[1] Preclinical studies using the small molecule inhibitor TH5427 have demonstrated potent anti-tumor activity in vitro and in vivo, validating NUDT5 as a druggable target. This guide provides an in-depth overview of the mechanism of NUDT5, preclinical data supporting its inhibition, and detailed protocols for key experimental assays.

NUDT5 Mechanism of Action in Breast Cancer

NUDT5's role in breast cancer is subtype-dependent, primarily revolving around its enzymatic functions in nucleotide metabolism and energy production.

Role in Triple-Negative Breast Cancer (TNBC)

In TNBC, which is characterized by high levels of reactive oxygen species (ROS), NUDT5 plays a crucial cytoprotective role. It hydrolyzes oxidized purine nucleotides like 8-oxo-dGDP, preventing their incorporation into DNA. Inhibition of NUDT5 leads to an accumulation of oxidative DNA lesions, such as 8-oxoguanine (8-oxoG), which triggers a DNA damage response, slows DNA replication, and ultimately suppresses cancer cell proliferation.[1]

Role in Hormone Receptor-Positive (HR+) Breast Cancer

In HR+ breast cancer, NUDT5 is a key regulator of hormone signaling.[4] Following progestin or estrogen stimulation, Poly(ADP-ribose) polymerase (PARP) activity generates ADP-ribose (ADPR). NUDT5 hydrolyzes this ADPR in the nucleus to produce ATP.[4] This localized energy supply is essential for ATP-dependent chromatin remodeling, enabling hormone-driven gene transcription and cell proliferation.[4]

Preclinical Validation and Drug Discovery

The therapeutic potential of targeting NUDT5 has been validated through genetic knockdown and pharmacological inhibition, primarily with the potent small molecule inhibitor this compound.[1]

Rationale for Targeting NUDT5

The rationale for targeting NUDT5 is based on its overexpression in tumors and its critical, non-redundant roles in cancer cell survival and proliferation.

Quantitative Data on NUDT5 Inhibition

Studies have shown that TNBC cell lines are significantly more sensitive to the NUDT5 inhibitor this compound than ER-positive or normal-like breast cell lines.[1]

Table 1: In Vitro Efficacy of NUDT5 Inhibitor this compound

| Cell Line | Breast Cancer Subtype | This compound IC₅₀ (µM) | Data Reference |

|---|---|---|---|